molecular formula C12H12ClNO B13866491 4-(5-chloro-1H-indol-7-yl)butan-2-one

4-(5-chloro-1H-indol-7-yl)butan-2-one

Cat. No.: B13866491
M. Wt: 221.68 g/mol
InChI Key: NZDMWOYAQKFQHB-UHFFFAOYSA-N
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Description

4-(5-chloro-1H-indol-7-yl)butan-2-one is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 5-position of the indole ring and a butan-2-one side chain at the 7-position. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1H-indol-7-yl)butan-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this specific compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and butan-2-one. The reaction is carried out under reflux conditions with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1H-indol-7-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-1H-indol-7-yl)butan-2-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chloro-1H-indol-7-yl)butan-2-one is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-(5-chloro-1H-indol-7-yl)butan-2-one

InChI

InChI=1S/C12H12ClNO/c1-8(15)2-3-9-6-11(13)7-10-4-5-14-12(9)10/h4-7,14H,2-3H2,1H3

InChI Key

NZDMWOYAQKFQHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C2C(=CC(=C1)Cl)C=CN2

Origin of Product

United States

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